molecular formula C₂₂H₂₁BrCl₂N₄O B1146018 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide CAS No. 18232-63-5

1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

Número de catálogo: B1146018
Número CAS: 18232-63-5
Peso molecular: 508.24
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Diarylpyrazole derivatives. Acyclic CB1 antagonists analogue.

Aplicaciones Científicas De Investigación

CB1 Receptor Imaging and Analysis

  • PET Imaging Ligands : This compound and its analogs have been synthesized for potential use as PET (Positron Emission Tomography) imaging ligands for the cerebral cannabinoid receptor (CB1). They exhibit higher binding affinity and lower lipophilicity than previous ligands used for emission tomography imaging of CB1 in human subjects (Fan et al., 2006).

  • Structure-Activity Relationships : Research has been conducted to explore the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This has aided in characterizing the cannabinoid receptor binding sites and searching for more selective and potent cannabimimetic ligands (Lan et al., 1999).

  • Molecular Interaction Studies : Studies on the molecular interactions of this compound with the CB1 cannabinoid receptor have been conducted, providing insights into the energetic stability of different conformations and their relevance to receptor binding (Shim et al., 2002).

Metabolic and Binding Analysis

  • Metabolism in Liver Microsomes : The in vitro metabolism of diarylpyrazoles, including this compound, in rat liver microsomes has been analyzed. The study aimed to characterize the metabolites and understand whether they retain receptor binding properties (Zhang et al., 2005).

  • Development of SPECT Radioligands : The synthesis of iodine-123 labeled analogs of this compound has been reported, aimed at developing SPECT (Single Photon Emission Computed Tomography) radioligands for imaging cannabinoid CB1 receptors (Lan et al., 1996).

Potential Therapeutic Applications

  • Cannabinoid Receptor Antagonism : The compound has been studied for its potential to antagonize the effects of cannabinoids, which could have therapeutic applications in conditions where cannabinoid side effects are detrimental (Hurst et al., 2006).

  • Anti-Obesity Effects : Some studies have explored the anti-obesity effects of CB1 receptor antagonists, including this compound, in diet-induced obese mice. Such research is indicative of its potential use in weight management therapies (Hildebrandt et al., 2003).

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide' involves the reaction of 2,4-dichlorobenzonitrile with 4-bromobenzaldehyde to form 1-(2,4-dichlorophenyl)-5-(4-bromophenyl)-4-methyl-1H-pyrazole-3-carbaldehyde. This intermediate is then reacted with piperidine and methylamine to form the final product.", "Starting Materials": [ "2,4-dichlorobenzonitrile", "4-bromobenzaldehyde", "piperidine", "methylamine" ], "Reaction": [ "Step 1: 2,4-dichlorobenzonitrile is reacted with 4-bromobenzaldehyde in the presence of a base such as potassium carbonate and a solvent such as ethanol to form 1-(2,4-dichlorophenyl)-5-(4-bromophenyl)-4-methyl-1H-pyrazole-3-carbaldehyde.", "Step 2: The intermediate 1-(2,4-dichlorophenyl)-5-(4-bromophenyl)-4-methyl-1H-pyrazole-3-carbaldehyde is then reacted with piperidine and methylamine in the presence of a reducing agent such as sodium borohydride and a solvent such as methanol to form the final product 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide." ] }

Número CAS

18232-63-5

Fórmula molecular

C₂₂H₂₁BrCl₂N₄O

Peso molecular

508.24

Sinónimos

N-(Piperidin-1-yl)-5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide;  5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.